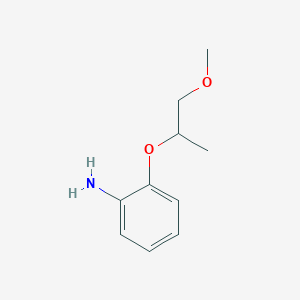

2-(2-Methoxy-1-methyl-ethoxy)-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

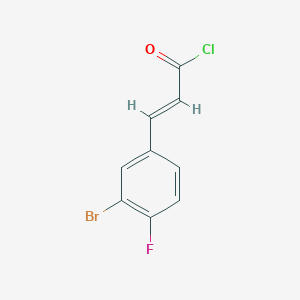

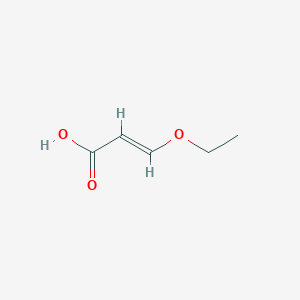

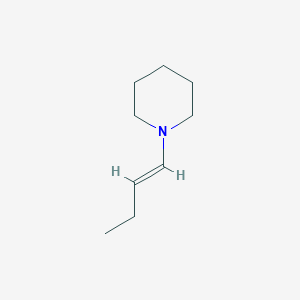

2-(2-Methoxy-1-methyl-ethoxy)-phenylamine is a chemical compound that belongs to the class of organic compounds known as phenylamines. These compounds contain an amine group attached to a phenyl ring. The specific structure of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine suggests that it has a methoxy group and a methyl-ethoxy group attached to the phenyl ring, which could potentially affect its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-(5-methoxythiophen-3-yl)ethylamine and its derivatives has been reported, indicating a method that could potentially be adapted for the synthesis of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine . Additionally, the synthesis of 1-(4-methoxyphenyl)-2-[4′-(4″-methoxy)-triphenylamine]-ethylene through reactions such as the Ullmann reaction, Vilsmeier-Haack reaction, and Wittig reaction suggests a pathway that might be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine has been characterized using various spectroscopic techniques. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing insights into the potential molecular geometry and conformation of related methoxyphenol compounds . This information could be extrapolated to predict the molecular structure of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine.

Chemical Reactions Analysis

The chemical reactions involving methoxyphenylamines can be complex. The O-demethylation of methoxylated phenylamines has been studied, revealing the potential metabolic pathways and transformation products of these compounds . This information is crucial for understanding the chemical reactivity and possible biotransformation of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine can be inferred from studies on similar compounds. For instance, the internal hydrogen bond and torsional motion of 2-methoxyethylamine have been investigated, providing data on intramolecular interactions and molecular properties that could be relevant to 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine . Additionally, the synthesis and evaluation of 2-(5-methoxythiophen-3-yl)ethylamines as potential dopamine agonists provide insights into the biological activity that could be associated with the compound of interest .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that certain derivatives of phenylamine, including structures related to 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine, have been explored for their potential antiviral activities. Specifically, studies on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown that while they exhibit poor activity against DNA viruses, several derivatives markedly inhibited retrovirus replication in cell culture, suggesting potential applications in antiviral therapy (Hocková et al., 2003).

Antibacterial and Modulatory Activity

Another study explored the pharmacological properties of certain phenylamine derivatives, with computational prediction models indicating potential antibacterial activity for specific proteins. While the direct antibacterial effects were not clinically significant, the combination with certain antibiotics reduced the Minimum Inhibitory Concentrations (MICs) of those antibiotics, suggesting a potential role in enhancing antibiotic efficacy and offering a therapeutic alternative to combat bacterial resistance (Figueredo et al., 2020).

Physiological Effects

Studies dating back to 1938 have explored the physiological effects of compounds structurally related to phenylamines, particularly focusing on their impact on blood pressure, respiration, and smooth muscle. These studies highlighted the relationship between chemical structure and physiological response, providing insights into how such compounds could be leveraged in medical applications (Fassett & Hjort, 1938).

Eigenschaften

IUPAC Name |

2-(1-methoxypropan-2-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(7-12-2)13-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIXMTNZIBWBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxy-1-methyl-ethoxy)-phenylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)